5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrrolo[1,2-b]pyrazole core. One common method involves the reaction of a suitable pyrrolo[1,2-b]pyrazole derivative with pinacolborane under catalytic conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can also occur, especially if the compound is used as a boron source in hydroboration reactions.
Substitution: The dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could produce various boronate esters .
Scientific Research Applications
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications in scientific research:
Biology: The compound can be used to label biomolecules for imaging or tracking purposes.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action for this compound largely depends on its application. In organic synthesis, the boron center can act as a Lewis acid, facilitating various chemical transformations. In biological systems, the compound may interact with biomolecules through boron-oxygen interactions, potentially affecting enzyme activity or protein function .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole apart is its unique combination of a pyrrolo[1,2-b]pyrazole core with a boron-containing dioxaborolane ring. This structure provides unique reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C13H21BN2O2 |
---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H21BN2O2/c1-9-6-11-10(7-15-16(11)8-9)14-17-12(2,3)13(4,5)18-14/h7,9H,6,8H2,1-5H3 |
InChI Key |
IBRMUEWLBPVECF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2)C |
Origin of Product |
United States |
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